The synthesis of 2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide is described as part of a larger series of acetylarylamine-S-DACOs derivatives. [] While specific details of the synthesis process for this particular compound are not provided, the paper mentions that 26 derivatives were prepared. It can be inferred that the synthesis likely involves a reaction of a substituted pyrimidine with a 2-thioxoacetamide derivative.
2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide has been identified as a potential inhibitor of the Zika virus NS5 RNA-dependent RNA polymerase (RdRp). [] Molecular docking studies suggest that the compound preferentially binds to the palm region of the NS5 RdRp through hydrogen bonding with specific amino acid residues, including LYS468, PHE466, GLU465, and GLY467. [] This interaction is proposed to interfere with the enzymatic activity of the RdRp, effectively inhibiting viral replication.
The primary scientific application of 2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide identified in the literature is its potential as an antiviral agent against the Zika virus. [] The compound demonstrated good in vitro antiviral activity, inhibiting Zika virus replication at both the protein and RNA levels. [] It was also found to inhibit plaque formation induced by the Zika virus. [] These findings highlight the potential of 2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide as a lead compound for the development of novel anti-Zika virus therapies.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2